

Total Synthesis of Picrasidine N and its Analogues: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

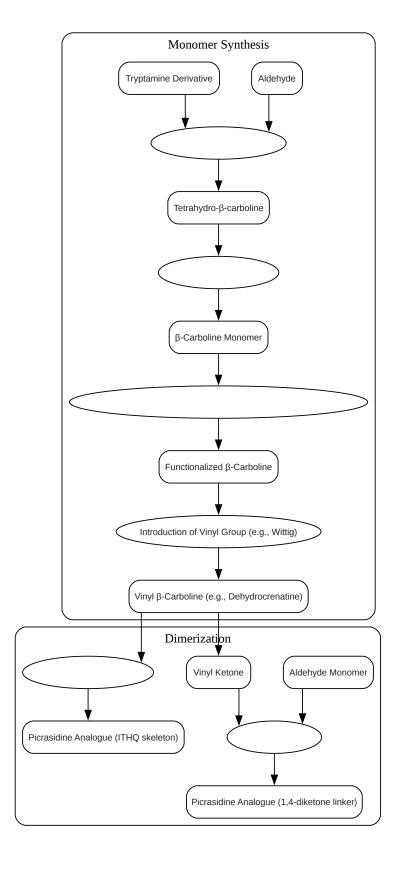
This document provides detailed application notes and protocols for the total synthesis of **Picrasidine N** and its analogues. **Picrasidine N**, a dimeric β -carboline alkaloid, has garnered significant interest as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPAR β/δ) agonist, highlighting its potential as a lead compound in drug discovery.[1][2] While a definitive total synthesis of **Picrasidine N** has not been extensively reported, this document outlines a proposed synthetic strategy based on the successful total syntheses of structurally related Picrasidine alkaloids, such as Picrasidines G, S, R, and T.[3]

Overview of Synthetic Strategy

The proposed total synthesis of **Picrasidine N** and the confirmed synthesis of its analogues revolve around the construction of the core β -carboline moieties and their subsequent dimerization. Key strategic reactions include the Pictet-Spengler reaction for the formation of the β -carboline skeleton, late-stage C–H functionalization for the introduction of substituents, and a regio-selective formal aza-[4+2] cycloaddition for the dimerization to form the indolotetrahydroquinolizinium (ITHQ) skeleton present in many Picrasidine alkaloids.[3] An alternative dimerization strategy involves the use of a Stetter reaction to create a 1,4-diketone linker, as demonstrated in the synthesis of Picrasidine R.[3]

A generalized workflow for the synthesis is depicted below:





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Caption: Proposed synthetic workflow for Picrasidine N and its analogues.



Data Presentation: Quantitative Data for Analogue Synthesis

The following tables summarize the yields for key steps in the synthesis of Picrasidine analogues, extracted from the divergent total synthesis of ITHQ-type bis- β -carboline alkaloids. [3]

Table 1: Synthesis of β-Carboline Monomers

Starting Material	Reagents and Conditions	Product	Yield (%)
Tryptamine	Corresponding aldehyde, TFA, CH2Cl2; then DDQ, THF	β-Carboline core	60-85
Functionalized β-carboline	Wittig reagent, t- BuOK, THF	Vinyl β-carboline	70-95

Table 2: Dimerization to form Picrasidine Analogues

Monomer	Reaction	Product	Yield (%)
Dehydrocrenatine (5a)	Aza-[4+2] cycloaddition	Picrasidine G (1)	75
Vinyl β-carboline (5c)	Aza-[4+2] cycloaddition	Picrasidine S (2)	70
Vinyl β-carboline (5d)	Aza-[4+2] cycloaddition	Picrasidine T (3)	65
Vinyl ketone (10) + Aldehyde (6c)	Stetter reaction	Picrasidine R (4)	90

Experimental Protocols



The following are detailed experimental protocols for the key reactions involved in the synthesis of Picrasidine analogues. These can be adapted for the proposed synthesis of **Picrasidine N**.

General Procedure for Pictet-Spengler Reaction and Oxidation

- To a solution of the tryptamine derivative (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2), add the corresponding aldehyde (1.1 equiv).
- Add trifluoroacetic acid (TFA) (2.0 equiv) and stir the reaction mixture at room temperature for 12-24 hours.
- Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
- Dissolve the residue in tetrahydrofuran (THF) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).
- Stir the mixture at room temperature for 4-8 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
- Extract the aqueous layer with CH2Cl2 (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired β-carboline.

General Procedure for Late-Stage C-H Borylation and Suzuki Coupling

- To a solution of the β-carboline (1.0 equiv) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B2pin2) (1.5 equiv) and an iridium catalyst such as [Ir(cod)OMe]2 (3 mol %).
- Add a ligand, for example, 3,4,7,8-tetramethyl-1,10-phenanthroline (5 mol %).



- Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- After cooling to room temperature, add an aryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and an aqueous solution of a base like sodium carbonate (Na2CO3) (2.0 M, 3.0 equiv).
- Heat the mixture at 80-100 °C for another 12-24 hours.
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over Na2SO4, filter, and concentrate.
- Purify the residue by flash column chromatography to yield the functionalized β-carboline.

General Procedure for Aza-[4+2] Cycloaddition

- Dissolve the vinyl β -carboline monomer (1.0 equiv) in a suitable solvent, such as a mixture of trifluoroethanol (TFE) and water.
- Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 24-72 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the dimeric Picrasidine analogue.

General Procedure for Stetter Reaction

- To a solution of the vinyl ketone β-carboline derivative (1.0 equiv) and the aldehyde β-carboline derivative (1.2 equiv) in a polar aprotic solvent such as dimethylformamide (DMF), add a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) (0.2 equiv).
- Add a base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv), dropwise at room temperature.

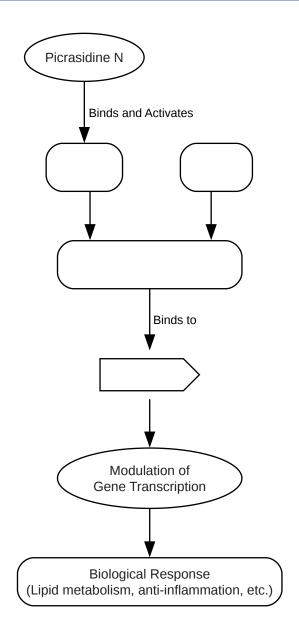


- Stir the reaction mixture for 12-24 hours.
- Quench the reaction by adding water.
- Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.
- Purify the resulting residue by flash column chromatography to afford the Picrasidine analogue with a 1,4-diketone linker.

Signaling Pathway

Picrasidine N has been identified as a subtype-selective PPARβ/δ agonist.[1][2] PPARs are ligand-activated transcription factors that regulate gene expression. Upon activation by a ligand like **Picrasidine N**, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5] This signaling pathway is crucial in various physiological processes, including lipid metabolism, inflammation, and cell proliferation and differentiation.[6][7]





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Caption: **Picrasidine N** activation of the PPAR β/δ signaling pathway.

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